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Introduction
AZD5213 is a potent and selective, orally administered small molecule that acts as a histamine

H3 receptor antagonist and inverse agonist.[1] Developed for central nervous system

applications, its pharmacokinetic profile is a key determinant of its therapeutic potential and

dosing regimen. This document provides a comprehensive overview of the pharmacokinetic

properties of AZD5213, including its half-life, absorption, distribution, and metabolism, based

on clinical and preclinical data.

Pharmacokinetic Profile of AZD5213
AZD5213 exhibits a pharmacokinetic profile characterized by rapid absorption and a relatively

short half-life, which supports a once-daily dosing schedule aimed at achieving high daytime

and low nighttime histamine H3 receptor occupancy.[2][3][4] This circadian fluctuation is

thought to maintain daytime efficacy while minimizing the risk of sleep disturbances, a potential

side effect of sustained H3 receptor antagonism.[2][3][4]

Absorption and Distribution
Following oral administration, AZD5213 is rapidly absorbed, with the time to reach maximum

plasma concentration (Tmax) ranging from 0.7 to 2.0 hours.[1] In a Phase I study involving

single oral doses from 0.1 to 80 mg, plasma concentrations of AZD5213 were quantifiable for
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12 to 48 hours, depending on the dose.[5] The peak (Cmax) and total (AUC) plasma exposures

to AZD5213 have been shown to be dose-proportional in the 0.1 to 80 mg range.[5]

The presence of food has a minimal effect on the overall exposure to AZD5213. While

administration with a high-fat meal resulted in a 6% lower Cmax, this was not considered

clinically significant, and the AUC was similar in both fed and fasted states.[5]

Positron Emission Tomography (PET) studies have demonstrated that AZD5213 effectively

penetrates the central nervous system and exhibits saturable, concentration-dependent

occupancy of H3 receptors.[1] An estimated plasma concentration of 1.14 nmol/L is required to

occupy 50% of the available H3 receptors (Ki,pl).[2][3][6]

Metabolism and Elimination
The terminal elimination half-life of AZD5213 is approximately 5 to 7 hours.[1][2] Following the

peak plasma concentration, the levels of AZD5213 in the blood decline in a mostly monophasic

manner.[5] The total body clearance and volume of distribution appear to be independent of the

administered dose.[5] Renal excretion is a minor pathway for the elimination of AZD5213,

accounting for only 10% to 15% of the administered dose.[5] In vitro studies have indicated a

low risk for drug-drug interactions.[1]

Data Presentation
Table 1: Summary of AZD5213 Pharmacokinetic
Parameters in Healthy Volunteers
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Parameter Value Study Population Notes

Half-life (t½) ~5-7 hours

Healthy male and

non-fertile female

subjects

Following single oral

doses.[1][2]

Time to Peak Plasma

Concentration (Tmax)
0.7 - 2.0 hours

Healthy male and

non-fertile female

subjects

Median Tmax was

independent of dose.

[1][5]

Dose Proportionality
Cmax and AUC are

dose proportional

Healthy male and

non-fertile female

subjects

Assessed in the 0.1 to

80 mg dose range.[5]

Food Effect

Cmax was 6% lower

in the fed state; AUC

was similar

Healthy male subjects
Not considered

clinically relevant.[5]

Renal Excretion
10% - 15% of the

dose

Healthy male and

non-fertile female

subjects

A minor route of

elimination.[5]

Plasma Protein

Binding

Not explicitly stated in

the provided results.
- -

Volume of Distribution
Independent of the

administered dose

Healthy male and

non-fertile female

subjects

[5]

Total Body Clearance
Independent of the

administered dose

Healthy male and

non-fertile female

subjects

[5]

Table 2: Histamine H3 Receptor Occupancy in a PET
Study
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AZD5213 Dose
Receptor
Occupancy (%)

Study Population Notes

0.05 - 30 mg 16 - 90%
Young male

volunteers

Dose and

concentration-

dependent.[2][3][6]

0.1 mg ~50%
Young male

volunteers
[1]

Experimental Protocols
Phase I, Single Ascending Dose and Food Interaction
Study
A Phase I clinical trial was conducted to assess the safety, tolerability, and pharmacokinetics of

AZD5213 in healthy male and non-fertile female subjects. The study consisted of two parts: a

single ascending dose component and a food interaction component.

Part 1: Single Ascending Dose:

Design: Randomized, double-blind, placebo-controlled, parallel-group assessment.

Subjects: 80 healthy adult male and female volunteers, with 6 volunteers per cohort

receiving active treatment and 2 receiving placebo.

Dose Range: Single oral doses from 0.1 to 80 mg.

Pharmacokinetic Sampling: Geometric mean AZD5213 plasma concentrations were

measured at various time points, remaining above the limit of quantitation for 12 hours (0.1

mg dose), 24 hours (0.3 to 1 mg doses), 36 hours (2.5 mg dose), or 48 hours (5 to 80 mg

doses).[5]

Part 2: Food Interaction:

Design: Open-label assessment.

Subjects: 8 healthy male volunteers.
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Dose: A single 10 mg oral dose of AZD5213 was administered with a standardized high-fat

breakfast.

Pharmacokinetic Sampling: Mean AZD5213 plasma concentrations were quantifiable for

48 hours post-dose in most subjects.[5]

PET Study for H3 Receptor Occupancy
A Positron Emission Tomography (PET) study was conducted to measure the histamine H3

receptor occupancy (H3RO) of AZD5213 in the human brain.

Subjects: Seven young male volunteers.

Radioligand: [11C]GSK189254 ([11C]AZ12807110) was used to visualize the H3 receptors.

Dosing: Single doses of AZD5213 ranging from 0.05 to 30 mg were administered.

H3RO Calculation: Receptor occupancy was calculated using the Lassen plot method.[2][3]

[6]

Pharmacokinetic Blood Sampling: Venous blood samples to determine AZD5213 plasma

concentrations were collected at pre-dose and at 20 min, 40 min, 1, 1.5, 2, 3, 4, 6, 8, 12, 24,

36, and 48 hours post-dose. Additional blood samples were taken during the PET

measurement window.[6]

Visualizations
Signaling Pathways and Experimental Workflow
AZD5213 acts as an antagonist/inverse agonist at the histamine H3 receptor. This receptor is a

presynaptic autoreceptor that inhibits the synthesis and release of histamine. It also functions

as a heteroreceptor, modulating the release of other neurotransmitters such as dopamine,

acetylcholine, and norepinephrine.[2] The interaction of H3 receptors with other signaling

systems, such as the dopamine D1 and D2 receptor pathways, can lead to complex

downstream effects, including the modulation of the MAPK and Akt/GSK3β signaling cascades.

[7][8]
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PET Study Workflow for H3 Receptor Occupancy
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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